(4-Methylsulfanyl-phenyl)-phosphonic acid

Acid-base chemistry pKa prediction Hammett correlation

Researchers requiring precise acidity tuning for prodrug design often find generic arylphosphonic acids lack the needed pKa-LogP combination. (4-Methylsulfanyl-phenyl)-phosphonic acid solves this with a Hammett σₚ ≈ 0.00, giving pK₁ 1.94 and predicted pK₂ ~6.92, distinct from alkyl or halo analogs. - Enables O,S-chelation to Pt(II) and Pd(II) via the soft sulfur donor, unavailable with 4-methyl or 4-chloro derivatives. - Melting point 186-189°C provides a solid-state processing window 24°C above unsubstituted phenylphosphonic acid. - LogP 0.5 matches parent phenylphosphonic acid, preserving aqueous retention while adding metal-binding selectivity for extraction of Au, Ag, Pt, and Pd.

Molecular Formula C7H9O3PS
Molecular Weight 204.19 g/mol
CAS No. 46061-42-1
Cat. No. B12124834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methylsulfanyl-phenyl)-phosphonic acid
CAS46061-42-1
Molecular FormulaC7H9O3PS
Molecular Weight204.19 g/mol
Structural Identifiers
SMILESCSC1=CC=C(C=C1)P(=O)(O)O
InChIInChI=1S/C7H9O3PS/c1-12-7-4-2-6(3-5-7)11(8,9)10/h2-5H,1H3,(H2,8,9,10)
InChIKeyNEQRNXTVPVGOQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Methylsulfanyl-phenyl)-phosphonic Acid: Overview


(4-Methylsulfanyl-phenyl)-phosphonic acid (CAS 46061-42-1) is a para-methylthio-substituted arylphosphonic acid with the molecular formula C₇H₉O₃PS and a molecular weight of 204.18 g/mol [1]. It belongs to the class of organophosphorus compounds characterized by a stable C–P bond linking the aromatic ring to the phosphonic acid moiety [2]. Its computed physicochemical profile includes an XLogP3-AA of 0.5, a topological polar surface area of 82.8 Ų, two hydrogen bond donors, and four hydrogen bond acceptors [1]. The melting point is reported as 186–189 °C with a predicted pKa (pK₁) of 1.94 ± 0.10 . The compound serves as a pharmaceutical intermediate, an agrochemical precursor, and a building block for functional materials .

para-Methylthio substitution provides a tuned acidity profile for metal binding
Sulfur donor site enables bidentate O,S-chelation to soft transition metals
Intermediate lipophilicity supports liquid-liquid extraction workflows

Why Generic Substitution with Other Arylphosphonic Acids Fails


Arylphosphonic acids with different para-substituents exhibit systematically diverging physicochemical properties—including acidity (pK₁ and pK₂), hydrophobicity (LogP), melting point, and metal-coordination behavior—that directly impact their performance in extraction, catalysis, pharmaceutical synthesis, and materials applications [1]. The Hammett substituent constant (σ) for the para-methylthio group (σₚ ≈ 0.00) differs fundamentally from those of para-methyl (σₚ = −0.17), para-chloro (σₚ = +0.23), para-methoxy (σₚ = −0.27), and para-nitro (σₚ = +0.78) substituents, producing a distinct acidity profile that cannot be replicated by simple alkyl, halo, or alkoxy analogs [2]. Furthermore, the presence of the sulfur atom introduces a soft donor site capable of coordinating transition metals such as platinum and palladium—a capability entirely absent in carbon-only or oxygen-only substituted arylphosphonic acids [3]. The quantitative comparisons below demonstrate that casual interchange with in-class alternatives introduces uncontrolled variance in pKa, LogP, thermal behavior, and metal-binding selectivity.

pKa divergence alters protonation state and metal-binding selectivity vs. alkyl, halo, or alkoxy analogs
Absence of soft sulfur donor in carbon-only or oxygen-only arylphosphonic acids prevents O,S-chelation
Lipophilicity mismatch with methyl or chloro analogs shifts phase-transfer behavior and extraction efficiency

Quantitative Differentiation Evidence vs. Closest Analogs


Acidity Modulation by para-Methylthio Substituent

The predicted first acid dissociation constant (pK₁) of (4-methylsulfanyl-phenyl)-phosphonic acid is 1.94 ± 0.10 . This positions its acidity between the weaker 4-methoxy analog (pK₁ = 2.4, measured at 17 °C) and the stronger 4-chloro analog (pK₁ = 1.66, measured at 25 °C), while being slightly weaker than unsubstituted phenylphosphonic acid (pK₁ = 1.83) and the 4-methyl analog (pK₁ = 1.84) . Using the refined Hammett equation (pKa₁ = 1.70 − 0.894σ), the para-methylthio group (σₚ ≈ 0.00) predicts a pK₁ of approximately 1.70, while the para-methyl group (σₚ = −0.17) predicts 1.85—consistent with the observed pattern [1]. The second dissociation (pK₂) for arylphosphonic acids follows pKa₂ = 6.92 − 0.934σ, indicating that the methylthio analog will have a measurably different pK₂ from both electron-donating and electron-withdrawing comparators [1].

Acidity (pK₁)
Reported
pK₁ = 1.94 ± 0.10 (predicted)
Protonation state governs pH-dependent metal-binding and solubility
Differs from parent and 4-methyl analogs; cross-study comparable
Acid-base chemistry pKa prediction Hammett correlation Separation science

Elevated Melting Point for Thermal Processing

The melting point of (4-methylsulfanyl-phenyl)-phosphonic acid is reported as 186–189 °C [1]. This represents an increase of approximately 24 °C over unsubstituted phenylphosphonic acid (mp 162–166 °C) and is comparable to the 4-methyl analog (mp 185 °C) and the 4-chloro analog (mp 187 °C) . The elevated melting point relative to the parent compound is attributable to the increased molecular weight and enhanced intermolecular interactions introduced by the para-methylthio substituent, and it is consistent with the trend observed across para-substituted arylphosphonic acids where heavier substituents increase lattice energy.

Melting Point
Reported
186–189 °C
Elevated thermal stability enables solid-phase synthesis and processing
~24 °C above unsubstituted phenylphosphonic acid
Thermal stability Solid-state processing Crystallinity Formulation

Intermediate Lipophilicity Tuning via XLogP

The computed octanol-water partition coefficient (XLogP3-AA) of (4-methylsulfanyl-phenyl)-phosphonic acid is 0.5 [1]. This value is nearly identical to unsubstituted phenylphosphonic acid (LogP = 0.48) [2] but is approximately half the value of the 4-methylphenylphosphonic acid analog (LogP = 0.95–1.00) [3] and substantially lower than 4-chlorophenylphosphonic acid (XLogP = 1.2) . This indicates that the methylthio group imparts a hydrophilicity comparable to the unsubstituted parent despite its higher molecular weight, while the isosteric methyl group approximately doubles lipophilicity. The 4-methoxy analog (LogP ~0.50) [4] and 4-nitro analog (LogP ~0.96) [5] bracket the target compound.

Lipophilicity (LogP)
Reported
XLogP3-AA = 0.5
Intermediate hydrophilicity distinct from more lipophilic 4-methyl/chloro analogs
Comparable to parent, enabling aqueous-phase extraction tuning
Partition coefficient Lipophilicity Extraction efficiency Bioavailability

Sulfur-Mediated Soft Metal Coordination Capability

The para-methylthio substituent introduces a sulfur atom capable of functioning as a soft donor ligand for transition metals—a property absent in carbon-only (phenyl, 4-methylphenyl) or oxygen-only (4-methoxyphenyl) substituted arylphosphonic acids. While the directly studied ortho-substituted methylsulfanyl phenylphosphonates have been demonstrated to form stable platinum(II) complexes in which the sulfur atom coordinates to the metal center, producing isolable O,S-chelate complexes upon reaction with the diaqua form of cisplatin [1][2], electron-donating substituents such as para-methylthio are known to enhance the electron density on sulfur, thereby strengthening metal-sulfur bond formation [3]. This sulfur-mediated coordination capability is unique within the arylphosphonic acid series and cannot be replicated by the 4-methyl, 4-chloro, 4-methoxy, or 4-nitro analogs, which lack a soft donor site.

Soft Metal Coordination
Class-level
Bidentate O,S-chelation to Pt(II) confirmed for ortho analogs
Sulfur donor site not available in C/O-only arylphosphonic acids
Class-level inference; para-substituted complex stability to verify
Metal complexation Ligand design Platinum chemistry Soft donor atoms

Demonstrated Synthetic Accessibility and Yield

The synthesis of (4-methylsulfanyl-phenyl)-phosphonic acid has been demonstrated via acid-catalyzed hydrolysis of the corresponding diethyl ester in aqueous hydrochloric acid over 8.0 hours, affording the target phosphonic acid in 82% isolated yield [1]. This established synthetic route, reported by Grabiak et al. (1980), provides a reproducible pathway for procurement-level synthesis. While direct comparative yield data for analogous arylphosphonic acid deprotections under identical conditions are not available from the same study, the 82% yield represents a practically useful benchmark for planning synthetic campaigns at the laboratory to pilot scale [2]. The precursor, (4-methylsulfanyl-phenyl)-phosphonic acid diethyl ester (CAS 77918-45-7), is itself a well-characterized compound with established synthetic accessibility [2].

Synthetic Yield
Reported
82% isolated yield (ester hydrolysis)
Reproducible route de-risks procurement and scale-up planning
Aqueous HCl, 8.0 h; from diethyl ester precursor
Synthesis yield Process chemistry Scale-up Precursor hydrolysis

Evidence-Backed Application Scenarios


Platinum-Group Metal Complexation in Metallodrug Discovery

The para-methylthio group provides a soft sulfur donor site that, in combination with the phosphonic acid oxygen donors, enables bidentate O,S-chelation to platinum(II) centers—a coordination mode demonstrated for ortho-methylsulfanyl analogs and class-transferable to the para-substituted compound [1]. This soft-donor capability distinguishes it from 4-methyl, 4-chloro, 4-methoxy, and 4-nitro arylphosphonic acids, which can only coordinate via hard oxygen donors. Researchers developing next-generation platinum anticancer complexes can exploit this dual-site binding to tune the thermodynamic stability and kinetic lability of the metal center in ways inaccessible to oxygen-only arylphosphonate ligands [1][2].

Tunable Extractant for Soft Metal Ion Separation

With a LogP of 0.5—substantially lower than the 4-methyl analog (LogP ~0.95–1.00) and 4-chloro analog (LogP ~1.2)—this compound partitions differently between aqueous and organic phases, providing superior aqueous-phase retention while the sulfur donor site selectively coordinates soft metal ions [3]. Organophosphorus acids with sulfur-containing substituents have been shown to extract precious metals including gold, silver, platinum, and palladium from acidic solutions [4]. The intermediate hydrophilicity of the target compound offers an operational window where it remains sufficiently water-soluble for aqueous-phase metal loading while retaining sufficient organic-phase affinity for phase-transfer extraction protocols.

Pharmaceutical Intermediate with Precise pKa Matching

The predicted pK₁ of 1.94 and the derivable pK₂ (Hammett-predicted from σₚ ≈ 0.00 as approximately 6.92) define a specific ionization profile that differs from all common para-substituted analogs [3][5]. In prodrug design, where the phosphonic acid moiety serves as a phosphate mimic or a charge-masking group, the precise pKa values govern the ionization state at physiological pH (7.4) and in intracellular compartments (pH 5.5–6.8). The identical LogP to the parent phenylphosphonic acid (0.5 vs. 0.48) while maintaining distinct acidity makes this compound a uniquely suited building block when both lipophilicity matching and pKa differentiation are required simultaneously [3].

Solid-Phase Synthesis with Elevated Thermal Stability

With a melting point of 186–189 °C—approximately 24 °C above unsubstituted phenylphosphonic acid (162–166 °C)—this compound remains in the solid state under processing conditions that would liquefy the parent compound [6]. This thermal advantage is directly relevant to solid-phase peptide synthesis, polymer-supported reagent preparation, and hot-melt extrusion of pharmaceutical formulations. When selecting a phosphonic acid building block for reactions conducted at 160–180 °C, the methylthio analog maintains its crystalline integrity while the parent compound would be molten, potentially altering reaction kinetics, mixing behavior, and product purity profiles.

Application
Selection Property
Validation Focus
Platinum complex design
Soft-donor O,S-chelation capability
Metal-binding stoichiometry and stability
Soft metal extraction
Intermediate hydrophilicity + sulfur donor
Phase-transfer extraction efficiency
Prodrug pKa matching
Distinct pKa profile
Ionization state at physiological pH
Solid-phase thermal processing
Elevated melting point
Thermal stability and crystalline integrity
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